3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1207032-24-3 |
|---|---|
Molecular Formula |
C25H18N4O5 |
Molecular Weight |
454.442 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H18N4O5/c1-14-3-2-4-16(9-14)22-27-23(34-28-22)17-6-7-18-19(11-17)26-25(31)29(24(18)30)12-15-5-8-20-21(10-15)33-13-32-20/h2-11H,12-13H2,1H3,(H,26,31) |
InChI Key |
JXCUXXVUCRAURM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a synthetic derivative of quinazoline that has garnered attention for its potential biological activities, particularly in the realm of oncology. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial effects. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 499.5 g/mol. The structure incorporates a benzodioxole moiety and an oxadiazole ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H21N3O5 |
| Molecular Weight | 499.5 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have evaluated the anticancer potential of various quinazoline derivatives including the target compound. The following findings highlight its biological activity:
- In vitro Cytotoxicity : The compound has shown moderate cytotoxic effects against several cancer cell lines:
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that quinazoline derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways.
Other Biological Activities
Beyond anticancer properties, quinazoline derivatives are also explored for other therapeutic potentials:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers and may be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens.
Study 1: Anticancer Evaluation
A study synthesized a series of quinazoline derivatives and evaluated their biological activities. The target compound was among those tested for cytotoxicity against four human cancer cell lines. The results indicated that it exhibited significant antiproliferative effects particularly against colorectal carcinoma cells .
Study 2: Structure-Activity Relationship
Research focused on the structure-activity relationship (SAR) of quinazoline derivatives revealed that modifications in the benzodioxole and oxadiazole rings significantly influenced their biological activities. Compounds with specific substituents demonstrated enhanced potency against cancer cell lines .
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of quinazoline derivatives. The compound has been investigated for its efficacy against both Gram-positive and Gram-negative bacteria. Notably, it functions as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication.
Case Study Findings:
- A study demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Compound 15 showed inhibition zones ranging from 10 to 12 mm against these pathogens .
- The synthesized compounds were compared with standard antibiotics, revealing that some derivatives surpassed the efficacy of ampicillin in specific tests .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Research Insights:
- Compounds similar to this quinazoline derivative have been reported to inhibit specific kinases involved in cancer progression. For instance, targeting Src family kinases (SFKs) is critical for controlling tumor growth and metastasis .
- In vitro studies indicated that some quinazoline derivatives effectively induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest .
Summary of Biological Activities
| Activity Type | Target Pathogen/Cell Line | Observations |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate activity with inhibition zones of 10–12 mm |
| Escherichia coli | Similar inhibition zones; effectiveness compared to ampicillin | |
| Anticancer | Various cancer cell lines | Induced apoptosis and cell cycle arrest; inhibition of tubulin polymerization |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include compounds with 1,2,4-oxadiazole or quinazoline-dione moieties. A relevant example is 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole (), which shares the 1,2,4-oxadiazole group but lacks the quinazoline-dione core.
*Predicted based on analogous oxadiazole derivatives.
Pharmacological and Physicochemical Properties
- Target Compound : The quinazoline-dione core is associated with kinase inhibition (e.g., EGFR or Aurora kinases), while the methylphenyl-oxadiazole group may improve lipophilicity (logP ~3.5 predicted). The benzodioxole moiety could reduce oxidative metabolism, enhancing half-life.
- Compound: Exhibits analgesic and antiviral activity attributed to the oxadiazole-benzotriazole combination, which may disrupt viral replication or modulate pain receptors .
Molecular Interactions
- Target Compound : The oxadiazole-phenyl group likely engages in π-π stacking with aromatic residues in enzyme active sites, while the quinazoline-dione carbonyl groups participate in hydrogen bonding (e.g., with backbone NH of kinases).
- Compound : Relies on weak C–H⋯N hydrogen bonds for crystal packing , which may translate to moderate receptor-binding affinity compared to the target compound’s dual interaction modes.
Q & A
Q. What statistical methods are critical for interpreting SAR (Structure-Activity Relationship) data?
- Methodological Answer :
- Principal Component Analysis (PCA) : To reduce dimensionality and identify key structural features.
- Partial Least Squares Regression (PLSR) : To correlate substituent electronegativity or steric bulk with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
